Ethyl 1-naphthylaminoacetate
Description
Ethyl 1-naphthylaminoacetate: is an organic compound with the molecular formula C15H15NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and an amino group attached to the naphthalene ring
Properties
IUPAC Name |
ethyl 2-(naphthalen-1-ylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)10-15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKRDEBTTIDYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-naphthylaminoacetate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-naphthylaminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Scientific Research Applications
Ethyl 1-naphthylaminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 1-naphthylaminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Ethyl 4-(1-naphthylamino)benzoate
- N-ethyl-2-naphthylamine
- Methyl 3-(2-methyl-1-naphthylamino)propionate hydrochloride
Comparison: Ethyl 1-naphthylaminoacetate is unique due to its specific structural features, such as the presence of both an ethyl ester group and an amino group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Ethyl 1-naphthylaminoacetate is an organic compound with significant potential in biological research, particularly in the areas of antimicrobial and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its molecular formula . It features an ethyl ester group and an amino group attached to a naphthalene ring, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects. Notably, it may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Effects
This compound has been investigated for its anticancer properties. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, particularly through the activation of caspase pathways. This activity is linked to its ability to inhibit specific kinases involved in cell cycle regulation, leading to reduced proliferation of tumor cells.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.
- Case Study 2 : Another investigation focused on the compound's antimicrobial effects demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, reinforcing its potential utility in treating infections resistant to conventional therapies.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(1-naphthylamino)benzoate | Similar naphthalene structure | Moderate antimicrobial activity |
| N-ethyl-2-naphthylamine | Lacks ester functionality | Limited anticancer effects |
| Methyl 3-(2-methyl-1-naphthylamino)propionate hydrochloride | Different side chains | Stronger anticancer properties |
This table illustrates how this compound stands out due to its specific structural features that contribute to its enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
